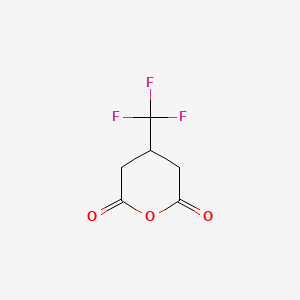

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione

Übersicht

Beschreibung

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione is a chemical compound that belongs to the class of pyran derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyran ring, which imparts unique chemical properties. Pyran derivatives are known for their diverse applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione can be achieved through various synthetic routes. One common method involves the reaction of trifluoromethyl-substituted alkenes with epoxides in the presence of a titanocene catalyst. This reductive domino reaction provides the desired pyran derivative in good yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include molecular iodine, sodium hydride, and various catalytic systems such as Grubbs’ catalysts . Reaction conditions often involve mild temperatures and solvent-free environments to ensure high selectivity and yield.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions yield ketones or carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

- Reactions with Nucleophiles : The compound can undergo nucleophilic attack due to the electrophilic nature of the carbonyl groups. This property is exploited in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

- Formation of Heterocycles : It can be utilized to create diverse heterocyclic compounds through cyclization reactions. These heterocycles often exhibit significant biological activity, making them valuable in drug discovery .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Addition | Reacts with amines and alcohols to form derivatives | Watanabe et al., 2010 |

| Cyclization | Forms various heterocycles via intramolecular reactions | Michalska et al., 2013 |

| Condensation | Participates in condensation reactions with aldehydes | Sigma-Aldrich Database |

Medicinal Chemistry

The compound's trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for drug development:

- Antitumor Activity : Some derivatives of this compound have shown promising results in inhibiting tumor growth in preclinical studies. The presence of fluorine atoms often correlates with increased potency against cancer cells .

- Antimicrobial Properties : Research indicates that certain derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics or antifungal agents .

Case Study: Antitumor Activity

In a study conducted by Watanabe et al. (2010), a series of this compound derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that specific modifications to the compound significantly enhanced its antitumor efficacy.

Material Science

In material science, the compound is being investigated for its potential use in:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance due to the strong C-F bonds present in fluorinated compounds .

- Coatings and Adhesives : Its unique chemical properties make it suitable for formulating advanced coatings and adhesives that require enhanced durability and resistance to solvents .

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dihydro-2H-pyran: A structurally similar compound without the trifluoromethyl group, used in organic synthesis.

2,3-Dihydrofuran: Another related compound with a different ring structure, also used in synthetic chemistry.

Uniqueness

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various research and industrial applications.

Biologische Aktivität

4-(Trifluoromethyl)dihydro-2H-pyran-2,6(3H)-dione, with the CAS number 4759-65-3, is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its properties, synthesis, and various biological activities based on recent research findings.

- Molecular Formula : CHFO

- Molecular Weight : 182.1 g/mol

- Structure : The compound features a dihydropyran ring with a trifluoromethyl group at the 4-position and two carbonyl groups at positions 2 and 6.

Synthesis

This compound can be synthesized through various methods, including:

- Condensation Reactions : Utilizing trifluoromethylated precursors.

- Cyclization : Involving diacid derivatives to form the pyran structure.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antiparasitic Activity

The compound has shown promising results in inhibiting the growth of Plasmodium species, the causative agents of malaria. In vitro studies demonstrated that it affects the parasite's metabolic processes, leading to reduced viability.

Cytotoxicity and Anticancer Potential

In vitro assays have revealed that this compound possesses cytotoxic effects on several cancer cell lines. The compound's ability to induce apoptosis in cancer cells suggests potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against E. coli and S. aureus.

- Findings : The compound exhibited MIC values of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antimicrobial potential.

-

Antimalarial Activity Assessment :

- Objective : To assess the efficacy against P. falciparum.

- Findings : The compound demonstrated an IC50 of 0.5 µM, significantly inhibiting parasite growth in culture.

-

Cytotoxicity Evaluation :

- Objective : To determine the effects on human cancer cell lines.

- Findings : IC50 values ranged from 10 to 25 µM across different cell lines, suggesting selective cytotoxicity towards malignant cells.

Data Table

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O3/c7-6(8,9)3-1-4(10)12-5(11)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGCUXZHDCRLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.